
4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine is a chemical compound with the molecular formula C13H18N2OS and a molecular weight of 250.36 . It is a type of pyrimidine, a class of organic compounds that are notable for their roles in biological processes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclobutyl group, a thian-4-yloxy group, and a pyrimidine ring . The cyclobutyl group is a four-membered ring, and the pyrimidine ring is a six-membered ring with two nitrogen atoms .Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine is not fully understood. However, it is believed that this compound exerts its antitumor and anti-inflammatory effects by inhibiting the activity of protein kinase C.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential biochemical and physiological effects. This compound has been shown to inhibit the growth of tumor cells and reduce inflammation in animal models. It has also been shown to have a positive effect on the immune system.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine in lab experiments is its potential antitumor and anti-inflammatory properties. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine. One direction is to further investigate its potential as an inhibitor of protein kinase C. Another direction is to study its potential use in combination with other compounds for the treatment of tumors and inflammatory diseases. Additionally, further research can be done to improve the solubility of this compound in water to make it more accessible for lab experiments.
Synthesis Methods
The synthesis of 4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of cyclobutanone with ethyl chloroformate to form ethyl 2-cyclobutyl-2-oxoacetate. The second step involves the reaction of ethyl 2-cyclobutyl-2-oxoacetate with guanidine to form 4-cyclobutyl-2-oxo-1,2-dihydropyrimidine. The third step involves the reaction of 4-cyclobutyl-2-oxo-1,2-dihydropyrimidine with thian-4-ol to form this compound.
Scientific Research Applications
4-Cyclobutyl-6-(thian-4-yloxy)pyrimidine has potential applications in various fields of scientific research. This compound has been studied for its antitumor and anti-inflammatory properties. It has also been studied for its potential use as an inhibitor of protein kinase C.
Properties
IUPAC Name |
4-cyclobutyl-6-(thian-4-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-2-10(3-1)12-8-13(15-9-14-12)16-11-4-6-17-7-5-11/h8-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOELKZOQWZBKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OC3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
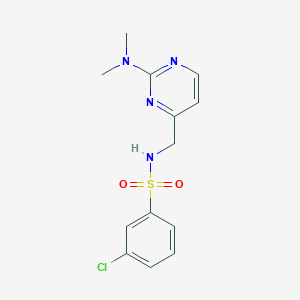

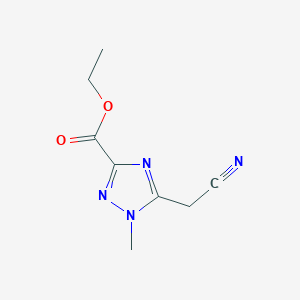
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423958.png)
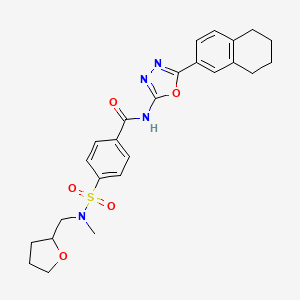
![2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile](/img/structure/B2423960.png)

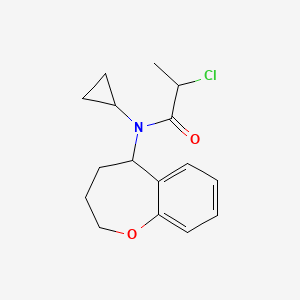
![L-Serine, N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B2423965.png)

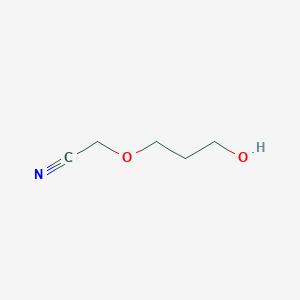
![5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide](/img/structure/B2423974.png)
